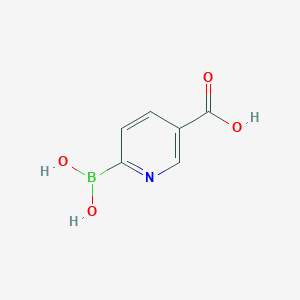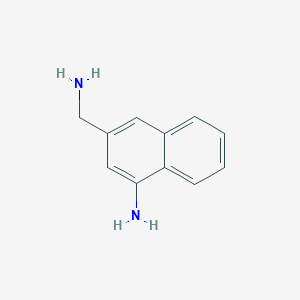![molecular formula C11H10N2 B11913764 2,3-Dihydro-1H-naphtho[2,3-d]imidazole](/img/structure/B11913764.png)
2,3-Dihydro-1H-naphtho[2,3-d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-1H-naphtho[2,3-d]imidazole is a heterocyclic compound that features a fused ring system combining a naphthalene moiety with an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-naphtho[2,3-d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of naphthalene derivatives with imidazole precursors in the presence of catalysts. For instance, the treatment of 1,3-dialkyl-2-(phenylsulfanyl)imidazolium salts with primary carbamates or amides in the presence of a base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) can yield this compound derivatives .
Industrial Production Methods: Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
化学反応の分析
Types of Reactions: 2,3-Dihydro-1H-naphtho[2,3-d]imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthalene or imidazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthoimidazole derivatives depending on the reagents used.
科学的研究の応用
2,3-Dihydro-1H-naphtho[2,3-d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2,3-Dihydro-1H-naphtho[2,3-d]imidazole varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. For example, some derivatives have shown α-amylase inhibition, which is significant in the context of diabetes management . The exact molecular targets and pathways can vary widely based on the specific derivative and its functional groups.
類似化合物との比較
1H-Naphtho[2,3-d]imidazole: A closely related compound with similar structural features but differing in hydrogenation state.
Imidazo[2,1-b][1,3]thiazines: Another class of heterocyclic compounds with a fused imidazole ring, known for their bioactive properties.
Uniqueness: 2,3-Dihydro-1H-naphtho[2,3-d]imidazole is unique due to its specific fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new materials and therapeutic agents.
特性
分子式 |
C11H10N2 |
|---|---|
分子量 |
170.21 g/mol |
IUPAC名 |
2,3-dihydro-1H-benzo[f]benzimidazole |
InChI |
InChI=1S/C11H10N2/c1-2-4-9-6-11-10(12-7-13-11)5-8(9)3-1/h1-6,12-13H,7H2 |
InChIキー |
VXFPRTDAYGZEAI-UHFFFAOYSA-N |
正規SMILES |
C1NC2=CC3=CC=CC=C3C=C2N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


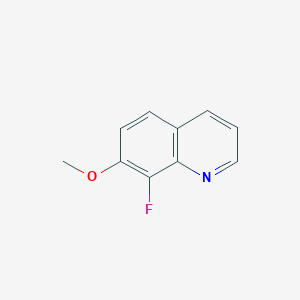


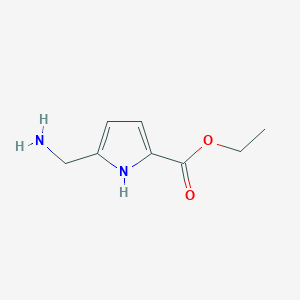

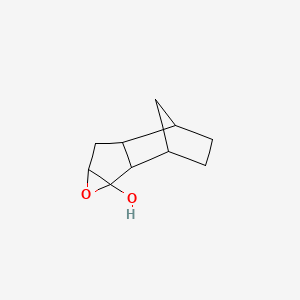


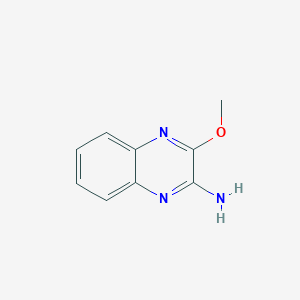
![3,3,5-Trimethyl-2-oxa-5-azaspiro[3.4]octan-1-one](/img/structure/B11913730.png)

